![molecular formula C15H16N2O2S B2569437 N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide CAS No. 701908-80-7](/img/structure/B2569437.png)

N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

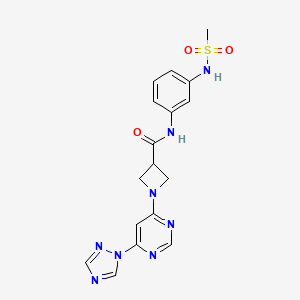

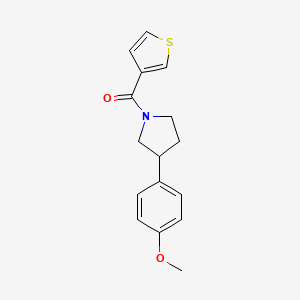

“N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide” is a chemical compound with the molecular formula C15H16N2O2S . It has a molecular weight of 288.4 g/mol . The compound is also known by other names such as CHEMBL3233609 and N-(2-morpholin-4-ylphenyl)thiophene-3-carboxamide .

Molecular Structure Analysis

The molecular structure of “N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide” includes a morpholine ring attached to a phenyl group, which is further connected to a thiophene-3-carboxamide group . The compound has an extended conformation with an intramolecular O—H…N hydrogen bond .Chemical Reactions Analysis

While specific chemical reactions involving “N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide” are not available, related compounds have been shown to exhibit excellent inhibition and antiproliferative activities .Physical And Chemical Properties Analysis

“N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide” has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 3 and a Topological Polar Surface Area of 69.8 Ų . Its XLogP3-AA is 2.2 .Scientific Research Applications

Enzyme Inhibitory Activity

- N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide and its derivatives have been studied for their potential as enzyme inhibitors. They have shown inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) (Cetin et al., 2021). These enzymes are often targeted in the treatment of neurological disorders and cancers.

Antimicrobial Activity

- Compounds similar to N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide have demonstrated antimicrobial properties. For example, studies have found that certain derivatives show activity against bacteria like Escherichia coli and fungi like Candida albicans (Desai et al., 2011).

Antitumor Activity

- Research has indicated that derivatives of N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide exhibit antitumor activities. They have been found to inhibit the proliferation of cancer cell lines like A549 and BGC-823 (Ji et al., 2018).

Synthesis and Structural Studies

- Studies on the synthesis and crystal structure of N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide and related compounds have provided insights into their molecular structure and potential interactions at the active sites of enzymes (Prabhu et al., 2015).

Antidepressant Potential

- Molecular docking studies have been conducted on similar thiophene-based compounds, suggesting their potential as antidepressants by showing good binding affinity towards monoamine oxidase isoforms, which are targets in the treatment of depression (Mathew et al., 2016).

properties

IUPAC Name |

N-(2-morpholin-4-ylphenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c18-15(12-5-10-20-11-12)16-13-3-1-2-4-14(13)17-6-8-19-9-7-17/h1-5,10-11H,6-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULRJGWRXWPTDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569354.png)

![1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol](/img/structure/B2569355.png)

![8-(2-Fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2569359.png)

![Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2569362.png)

![3-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2569366.png)

![2-[({3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2569376.png)